molecular formula C8H9BrMgO B8317019 3-Methoxybenzylmagnesium bromide CAS No. 108817-38-5

3-Methoxybenzylmagnesium bromide

Cat. No.: B8317019
CAS No.: 108817-38-5
M. Wt: 225.37 g/mol
InChI Key: ZXYBFPHNTBHOCD-UHFFFAOYSA-M
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Description

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

Properties

CAS No.

108817-38-5

Molecular Formula

C8H9BrMgO

Molecular Weight

225.37 g/mol

IUPAC Name

magnesium;1-methanidyl-3-methoxybenzene;bromide

InChI

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZXYBFPHNTBHOCD-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-]

Origin of Product

United States

Comparison with Similar Compounds

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

  • Reactivity and Yield :
    In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity.
  • Electronic Effects :
    The methoxy substituent activates the benzyl group via resonance (+R effect), making this compound more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

  • Substituent Position :
    The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

  • Structural Difference :
    Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains.
  • Reactivity :
    The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

  • Electronic Effects :
    Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

Compound CAS Number Concentration (THF) Appearance Key Applications
3-Methoxybenzylmagnesium Br 26905-40-8* 0.25 M Yellow oil Sulfonamide synthesis
Benzylmagnesium Br 100-58-38 0.5–2.0 M Clear solution General alkylation
4-Methoxybenzylmagnesium Cl 38769-92-5 0.25 M Not reported Polymer chemistry

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

Substrate Grignard Reagent Yield (%) Conditions
General alkylation target This compound 95 THF, 0.25 M, 25°C
General alkylation target Benzylmagnesium bromide 60 THF, 2.0 M, 25°C

Research Findings and Mechanistic Insights

  • Steric and Electronic Effects :
    The meta-methoxy group in this compound balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity .
  • Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

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